6-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
6-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine-dione derivative characterized by a fused bicyclic core structure. Key structural features include:
- Position 5: A [(4-chlorophenyl)methyl]sulfanyl (4-Cl-benzylthio) substituent, contributing steric bulk and electron-withdrawing effects.
- Positions 1 and 3: Methyl groups, providing steric stabilization and metabolic resistance.
Pyrido[2,3-d]pyrimidine-diones are pharmacologically significant due to their structural similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism.
Properties
IUPAC Name |
6-butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-4-5-6-14-11-22-18-16(19(25)24(3)20(26)23(18)2)17(14)27-12-13-7-9-15(21)10-8-13/h7-11H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRRGTOSSQACSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the pyrido[2,3-d]pyrimidine class and features a unique substitution pattern that enhances its biological activity. Its structural formula is represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrido[2,3-d]pyrimidines possess significant antimicrobial properties. The presence of the chlorophenylmethyl sulfanyl group may enhance its interaction with microbial targets .
- Anticancer Properties : Compounds similar to this compound have been studied for their antiproliferative effects against various cancer cell lines. For instance, certain derivatives have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating neurodegenerative diseases and managing urinary tract infections .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The unique sulfanyl group may facilitate binding to specific proteins or enzymes involved in disease processes. Docking studies have indicated favorable interactions with target sites on proteins .
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antioxidant Activity : Some studies suggest that pyrido[2,3-d]pyrimidines exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- A study on pyrido[2,3-d]pyrimidine derivatives demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values in the micromolar range .
- Another investigation reported that specific derivatives exhibited potent anticancer effects against breast cancer cell lines with IC50 values lower than 10 µM, indicating strong antiproliferative potential .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogenated Arylthio Groups : The target compound’s 4-Cl-benzylthio group aligns with derivatives like 5c , where halogenation enhances antimicrobial and anticancer activity due to improved target binding (e.g., kinase inhibition) and membrane penetration .
- Alkyl Chains : The butyl group at position 6 may improve pharmacokinetics compared to shorter chains (e.g., methyl or ethyl in ), balancing lipophilicity and metabolic stability.
Antioxidant vs. Cytotoxic Activity
Structural Flexibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
